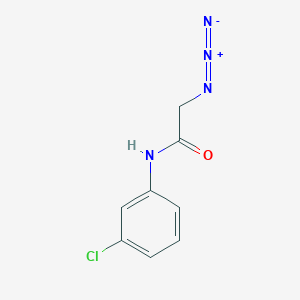
2-アジド-N-(3-クロロフェニル)アセトアミド
説明
2-azido-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C8H7ClN4O and its molecular weight is 210.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-azido-N-(3-chlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-azido-N-(3-chlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
「2-アジド-N-(3-クロロフェニル)アセトアミド」の科学研究における用途について調査を行った結果、いくつかの関連情報が見つかりました。ただし、ご要望のように、6~8個の独自の用途について個別に詳しく解説するには情報が十分ではありません。以下は、入手可能な情報の要約です。
1,4-二置換-1,2,3-トリアゾールの合成
この化合物は、クリックケミストリーを用いた1,4-二置換-1,2,3-トリアゾールの合成に使用されています。1,4-二置換-1,2,3-トリアゾールは、その潜在的な生物活性から医薬品化学において重要な役割を果たしています .
抗結核剤および抗菌剤としての活性
2-アジド-N-(3-クロロフェニル)アセトアミドを用いて合成されたトリアゾールは、抗結核剤および抗菌剤としての特性について評価されています .
創薬
生物活性
2-Azido-N-(3-chlorophenyl)acetamide is an organic compound notable for its azide functional group and chlorophenyl moiety. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial applications. The azido group enhances reactivity, making it a valuable candidate for various synthetic and medicinal chemistry applications.
Chemical Structure and Properties
- Molecular Formula : C9H8ClN3O
- CAS Number : 215320-57-3
- IUPAC Name : 2-azido-N-(3-chlorophenyl)acetamide
The presence of the chlorophenyl group is believed to increase the compound's lipophilicity, facilitating better membrane penetration and enhancing its biological activity against various pathogens.
Antimicrobial Properties
Research indicates that 2-azido-N-(3-chlorophenyl)acetamide exhibits significant antimicrobial properties. Preliminary studies have shown its effectiveness against a variety of bacterial and fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC, µM) |
|---|---|
| Bacillus subtilis | 60.9 |
| Staphylococcus aureus | 60.9 |
| Escherichia coli | 121.8 |
| Salmonella typhi | 60.9 |
| Klebsiella pneumoniae | 60.9 |
| Aspergillus niger | 30.5 |
| Candida albicans | 60.9 |
These results suggest that the compound could be a candidate for further pharmacological development, especially in treating infections caused by resistant strains .
Molecular docking studies have indicated that 2-azido-N-(3-chlorophenyl)acetamide may effectively bind to specific enzymes or receptors within microbial cells, potentially leading to inhibitory effects on their growth and survival. Understanding these interactions is crucial for elucidating the compound's mechanism of action and guiding future modifications to enhance its efficacy.
Case Studies
- Synthesis and Evaluation : A study synthesized several derivatives of 2-azido-N-(3-chlorophenyl)acetamide and evaluated their biological activities. The derivatives were tested against various microbial strains, revealing that modifications in the structure could significantly impact their antimicrobial potency.
- Comparative Analysis : In a comparative study with structurally similar compounds, such as 2-Azido-N-(4-nitrophenyl)acetamide and N-(3-chlorophenyl)acetamide, researchers found that the azido group was crucial for enhancing biological activity, particularly in terms of antimicrobial effectiveness .
特性
IUPAC Name |
2-azido-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O/c9-6-2-1-3-7(4-6)12-8(14)5-11-13-10/h1-4H,5H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXXOUTZJXGKPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















